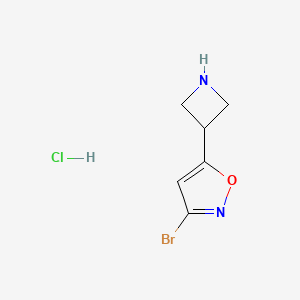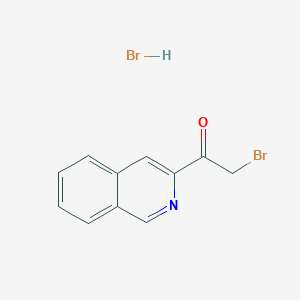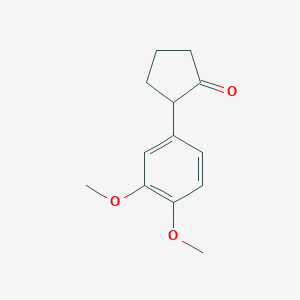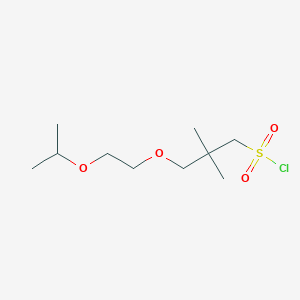
8-Methoxyquinolin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyquinolin-3-amine hydrochloride is a synthetic compound with the molecular formula C10H11ClN2O and a molecular weight of 210.7 g/mol.
準備方法
The synthesis of 8-Methoxyquinolin-3-amine hydrochloride typically involves the functionalization of the quinoline scaffold. Common synthetic routes include:
Classical Methods: These include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods.
Modern Methods: Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols.
Industrial production methods often employ scalable and environmentally friendly processes, such as transition metal-free catalysis and green chemistry protocols, to minimize environmental impact .
化学反応の分析
8-Methoxyquinolin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
8-Methoxyquinolin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial, anticancer, and antifungal activities, making it valuable in biological research.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 8-Methoxyquinolin-3-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions such as copper, zinc, and iron . These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects .
類似化合物との比較
8-Methoxyquinolin-3-amine hydrochloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.
Quinine: An antimalarial drug with a well-known mechanism of action involving interference with the malaria parasite’s ability to digest hemoglobin.
The uniqueness of this compound lies in its specific structural properties and the diverse range of applications it offers in various research fields.
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
8-methoxyquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;/h2-6H,11H2,1H3;1H |
InChIキー |
LGTFNYXEDWGDOV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CC(=CN=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13472965.png)




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)



![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)

